1-Amino-1-(3-aminophenyl)propan-2-OL

Description

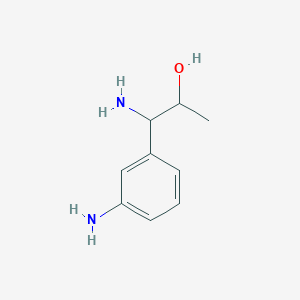

1-Amino-1-(3-aminophenyl)propan-2-OL is a secondary alcohol derivative with a propan-2-ol backbone substituted by two amino groups and a 3-aminophenyl aromatic ring. Its molecular formula is C₉H₁₄N₂O, with a predicted density of 1.159 g/cm³, boiling point of 368.4°C, and pKa of 12.62 . The 3-aminophenyl group enhances its aromaticity and hydrogen-bonding capacity, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-amino-1-(3-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3 |

InChI Key |

MZRAWVWPFRLHMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-aminophenyl)propan-2-OL can be synthesized through several methods. One common method involves the reduction of 1-(3-nitrophenyl)propan-2-OL using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the compound can be produced through a multi-step process involving the nitration of 1-(3-aminophenyl)propan-2-OL followed by reduction. This method allows for large-scale production and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of 1-(3-aminophenyl)propan-2-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-1-(3-aminophenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

(a) Halogen-Substituted Derivatives

- This substitution may improve metabolic stability in drug design .

- (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL (CAS 2250242-77-2): Substituents: Chlorine and methyl groups at the 3- and 4-positions of the phenyl ring.

(b) Phenoxy-Substituted Analogues

- 1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol (CAS 20880-01-7): Molecular Formula: C₁₅H₁₇N₃O₂ Key Feature: Replaces one amino group with a phenoxy substituent. Effect: The phenoxy group increases hydrophobicity and may alter binding kinetics in biological systems compared to the diaminopropanol structure .

Functional Group Variations

(a) Amino-Alcohol Derivatives

- 1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-OL (CAS 50456-36-5): Substituents: Tert-butyl and benzyl groups on the amino nitrogen.

- DL-1-Amino-2-propanol (Isopropanolamine, CAS 78-96-6): Molecular Formula: C₃H₉NO Simpler Structure: Lacks the aromatic ring, resulting in lower molecular weight (75.11 g/mol) and higher volatility. Used industrially as a surfactant or corrosion inhibitor .

(b) Ketone Analogues

- 1-(3-Aminophenyl)propan-1-one (CAS 1197-05-3): Molecular Formula: C₉H₁₁NO Key Difference: Replaces the hydroxyl group with a ketone. Effect: Reduced polarity and hydrogen-bonding capacity, leading to lower solubility in aqueous media .

Stereochemical and Isotopic Variants

- (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL: Stereochemistry: The (1S,2R)-configuration may confer distinct optical activity (e.g., [α]D = +2.8° for related phosphonic acids), influencing chiral recognition in biological targets .

- 3-Amino-1-propanol-1,1,2,2,3,3-d6 (CAS 59720-07-9): Deuterated Analogue: Used in isotopic labeling studies to track metabolic pathways without altering chemical reactivity significantly .

Biological Activity

1-Amino-1-(3-aminophenyl)propan-2-OL, also known as (1R,2R)-1-amino-1-(3-aminophenyl)propan-2-ol, is a chiral compound characterized by its unique molecular structure, which includes amino and hydroxyl functional groups. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O, with a molecular weight of 166.22 g/mol. Its structure features a propan-2-ol backbone with an amino group at the first carbon and a phenyl ring substituted at the para position with another amino group. The presence of these functional groups is crucial for its biological activity, as they facilitate interactions through hydrogen bonding with proteins and enzymes.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Stereochemistry | Chiral (1R,2R configuration) |

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino groups allow for the formation of hydrogen bonds, which can significantly influence the structure and function of biological molecules. This interaction is essential for modulating various metabolic pathways relevant to therapeutic applications.

Enzyme Inhibition Studies

Studies have focused on the compound's potential as an enzyme inhibitor. The presence of dual amino functionalities enhances its binding affinity to enzymes involved in neurotransmitter systems. For instance, its structural similarity to neurotransmitters suggests possible applications in treating conditions related to neurotransmitter dysregulation.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Neurotransmitter Modulation : In animal models, the compound demonstrated potential in modulating serotonin and dopamine levels, indicating its relevance in treating depression and anxiety disorders.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Potential modulation of neurotransmitter pathways |

| Neurotransmitter Effects | Increased serotonin and dopamine levels |

| Antimicrobial Effects | Activity against multiple bacterial strains |

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Regiospecific Ring Opening : Utilizing functionalized epoxypropane intermediates.

- Amine Coupling Reactions : Combining suitable amines with propanols under controlled conditions.

These synthetic routes highlight the versatility of this compound as a chiral building block in organic synthesis.

Table 3: Synthetic Methods Overview

| Method | Description |

|---|---|

| Regiospecific Ring Opening | Involves epoxy intermediates for selective synthesis |

| Amine Coupling | Direct coupling of amines with propanols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.